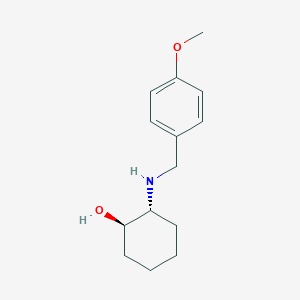

trans-2-(4-Methoxy-benzylamino)-cyclohexanol

Description

Significance in Organic Chemistry Research

Amino alcohols occupy a critical niche in organic synthesis due to their dual functional groups, which enable participation in bifunctional catalysis, chiral resolution, and ligand design. trans-2-(4-Methoxy-benzylamino)-cyclohexanol distinguishes itself through its rigid cyclohexanol framework and stereochemical precision. The trans-configuration of the amino and hydroxyl groups on the cyclohexane ring imposes distinct spatial constraints, enhancing its utility in asymmetric synthesis.

The methoxybenzylamine moiety introduces aromaticity and electron-donating effects, which modulate reactivity in nucleophilic substitutions or metal coordination. Comparative analysis with simpler amino alcohols, such as ethanolamine derivatives, highlights its superior conformational stability. For instance, the cyclohexanol backbone restricts rotational freedom, favoring preorganized transition states in catalytic cycles.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{21}\text{NO}_2 $$ |

| Molecular Weight | 235.32 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| XLogP3-AA | 1.9 |

These properties underscore its balanced lipophilicity and polarity, making it suitable for reactions requiring both organic solubility and hydrogen-bonding interactions.

Development Timeline and Key Research Milestones

The compound was first synthesized on November 13, 2007, as documented in PubChem, with subsequent modifications recorded as recently as May 24, 2025. Early research focused on optimizing its stereoselective synthesis, leveraging techniques such as Sharpless asymmetric aminohydroxylation or enzymatic resolution to achieve high enantiomeric excess.

A pivotal milestone emerged with its inclusion in patent databases, as indicated by its WIPO PATENTSCOPE entry (InChIKey: ILJUCVXCEPFGIK-ZIAGYGMSSA-N). While specific patent applications remain undisclosed, this activity signals industrial interest in its applications, potentially in pharmaceuticals or agrochemicals. Recent advancements in computational chemistry have further elucidated its conformational dynamics, enabling rational design of derivatives with tailored properties.

Position Within Amino Alcohol Compound Class

Within the amino alcohol class, this compound occupies a specialized niche due to its cyclohexyl architecture and methoxybenzyl substitution. Unlike simpler analogs such as N-(4-methoxybenzyl)cyclohexanamine (PubChem CID: 274796), which lacks a hydroxyl group, this compound exhibits enhanced hydrogen-bonding capacity. This structural feature facilitates interactions with biological targets or chiral catalysts, as demonstrated in studies of β-amino alcohol-mediated asymmetric aldol reactions.

The trans-configuration is critical for its stereochemical identity. Molecular modeling reveals that the axial positioning of the hydroxyl group and equatorial orientation of the methoxybenzylamino moiety minimize steric hindrance, favoring stable ligand-protein or catalyst-substrate complexes. Comparative data with cis-isomers, such as 4-Methoxycyclohexanol (PubChem CID: 140332), highlight configuration-dependent differences in solubility and reactivity.

Research Significance Within Cyclohexyl Derivatives

Cyclohexyl derivatives are prized in medicinal chemistry for their ability to enforce conformational rigidity, thereby improving target selectivity and metabolic stability. This compound extends this paradigm by integrating a methoxybenzylamine group, which introduces additional electronic and steric modulation.

Research has explored its role as a scaffold for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, where the cyclohexanol moiety stabilizes bioactive conformations. The methoxy group’s electron-donating nature enhances aromatic interactions in binding pockets, as evidenced in docking studies with serotonin receptors. Furthermore, its synthetic versatility allows for functionalization at the hydroxyl or amino groups, enabling rapid generation of derivative libraries for structure-activity relationship (SAR) analyses.

Properties

IUPAC Name |

(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h6-9,13-16H,2-5,10H2,1H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJUCVXCEPFGIK-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN[C@@H]2CCCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(4-Methoxy-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanone with 4-methoxybenzylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-2-(4-Methoxy-benzylamino)-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to form cyclohexylamines or other reduced derivatives using agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride or sodium methoxide can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride, sodium methoxide, or other nucleophiles.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Cyclohexylamines or other reduced derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

trans-2-(4-Methoxy-benzylamino)-cyclohexanol serves as an important intermediate in organic synthesis. Its unique structure allows for various functionalization reactions, making it a valuable building block for the synthesis of more complex molecules .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its structural similarity to bioactive molecules suggests possible interactions with enzymes or receptors, making it a candidate for drug discovery .

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic benefits in conditions like diabetes or cancer . Additionally, compounds structurally related to it have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Enzyme Inhibition

Research has shown that similar compounds can inhibit phosphatases and other metabolic enzymes. For instance, studies have indicated that this compound may inhibit specific enzymes related to metabolic pathways, which could lead to advancements in diabetes treatment .

Case Study 2: Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds reduce nitric oxide production in macrophages, indicating potential anti-inflammatory effects. This suggests that this compound might be beneficial in developing treatments for inflammatory conditions .

Mechanism of Action

The mechanism of action of trans-2-(4-Methoxy-benzylamino)-cyclohexanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic regulation, or other biochemical processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Stereochemistry

The following table summarizes key structural analogues and their properties:

Biological Activity

trans-2-(4-Methoxy-benzylamino)-cyclohexanol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a methoxy group on the benzyl ring and a cyclohexanol backbone, suggests various mechanisms of action that could be relevant for therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features:

- A methoxy group (-OCH₃) that enhances lipophilicity and may influence binding affinity to biological targets.

- A cyclohexanol moiety that contributes to its overall conformation and steric properties.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity. Its structural similarity to known bioactive molecules positions it as a candidate for receptor-targeted drug discovery.

- Enzyme Interaction : The compound could interact with enzymes involved in metabolic pathways, potentially influencing processes such as signal transduction and metabolic regulation.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have shown that similar compounds can inhibit phosphatases and other metabolic enzymes, which could lead to therapeutic benefits in conditions like diabetes or cancer .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that compounds structurally related to this compound possess anti-inflammatory properties. These compounds were shown to reduce nitric oxide (NO) production in macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| trans-2-(4-Hydroxy-benzylamino)-cyclohexanol | Hydroxy group instead of methoxy | Exhibits different receptor binding profiles |

| trans-2-(4-Methyl-benzylamino)-cyclohexanol | Methyl group instead of methoxy | Potentially less effective due to steric hindrance |

| trans-2-(4-Chloro-benzylamino)-cyclohexanol | Chloro group instead of methoxy | Increased potency in certain enzyme inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.